N-benzyl-2-cyano-3-(2-furyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-benzyl-2-cyano-3-(furan-2-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c16-10-13(9-14-7-4-8-19-14)15(18)17-11-12-5-2-1-3-6-12/h1-9H,11H2,(H,17,18)/b13-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHOWOVDVQOHCN-UKTHLTGXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CO2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)CNC(=O)/C(=C/C2=CC=CO2)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in N-Benzyl Acrylamide Derivatives
The substituents at the acrylamide’s β-position and the benzyl group significantly alter physicochemical and biological properties. Key analogs include:
Key Observations :
- The 2-furyl group in the target compound provides a balance of polarity and aromaticity, distinct from the electron-rich 4-methoxyphenyl or nonpolar phenyl groups.
- Cyanosubstitution at the α-position enhances electrophilicity, facilitating nucleophilic addition reactions, as seen in 2-cyanoaryl acrylamides used in quinolone synthesis .
Coumarin-Based Analogs
N-Benzyl-2-cyano-3-(7-hydroxy-2-oxo-2H-chromen-8-yl)-acrylamide (4d) incorporates a coumarin moiety, which introduces hydrogen-bonding capacity (via hydroxyl and ketone groups) and UV absorption properties absent in the furyl analog.
Benzothiazole and Pyrazole Derivatives
Compounds like N-(6-acetylbenzothiazol-2-yl)-2-cyano-3-(dimethylamino)acrylamide (4) and N-benzyl-2-cyano-3-(3-(4-nitrophenyl)-1H-pyrazol-4-yl)acrylamide feature fused heterocycles or nitro groups. These substituents improve antimicrobial activity but reduce solubility compared to the furyl analog .
Furan-Containing Acrylamides
2-Cyano-N-furfuryl-3-(2-furyl)acrylamide, a close analog, replaces the benzyl group with a furfuryl moiety. The additional furan ring increases polarity and may enhance interactions with biological targets, such as enzymes or receptors, as observed in furan-derived antimicrobial agents .
Crystallographic and Conformational Comparisons
- (E)-N-Benzyl-2-cyano-3-phenylacrylamide adopts an E configuration with a dihedral angle of 63.61° between phenyl rings, limiting π-stacking interactions. In contrast, the 2-furyl group’s smaller size and lone-pair electrons may allow tighter packing or hydrogen bonding, as seen in furan-acetamide derivatives .
- N-Benzyl-N-(furan-2-ylmethyl)acetamide exhibits conformational flexibility due to the tertiary amide structure, whereas the target compound’s rigid acrylamide backbone restricts rotation, favoring planar geometries critical for bioactivity .
Q & A
Basic Question: What are the optimal synthetic routes and critical parameters for preparing N-benzyl-2-cyano-3-(2-furyl)acrylamide with high purity?
Methodological Answer:
The synthesis of N-benzyl-2-cyano-3-(2-furyl)acrylamide requires precise control of reaction conditions:
- Catalyst Selection : Boric acid-catalyzed amidation reactions between acryloyl chloride and benzylamine derivatives are effective for forming the acrylamide backbone .
- Solvent Systems : Polar aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) enhance reaction efficiency by stabilizing intermediates .
- Temperature Control : Reactions typically proceed at 60–80°C to balance kinetics and side-product suppression .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol ensures >95% purity .
Basic Question: Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : - and -NMR confirm the acrylamide backbone, cyano group ( ~110–120 ppm), and furyl aromatic protons ( 6.3–7.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C≡N (~2200 cm) and C=O (~1650 cm) validate functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 262.314 for CHNO) .
- X-ray Crystallography : Resolves stereochemistry (E/Z configuration) and intramolecular hydrogen bonding, as seen in analogous acrylamide derivatives .
Advanced Question: How can structural modifications of this compound enhance its bioactivity?
Methodological Answer:
Strategies include:
- Substituent Engineering : Introducing electron-withdrawing groups (e.g., Cl, NO) on the benzyl or furyl rings improves binding to enzymatic targets (e.g., NS2B/NS3 protease in antiviral studies) .
- Heterocyclic Replacement : Replacing the furyl group with thiophene or pyridine alters electronic properties and enhances antimicrobial activity .
- Stereochemical Optimization : Enantioselective synthesis (e.g., chiral catalysts) can isolate the E-configuration, which often exhibits superior binding affinity .
Advanced Question: How can computational methods guide the prediction of biological activity for this compound derivatives?
Methodological Answer:
- PASS Algorithm : Predicts activity spectra (e.g., antiviral, anticancer) by analyzing structural similarity to known bioactive compounds .
- Molecular Docking : Identifies potential binding sites in targets like Dengue NS2B/NS3 protease (PDB: 2FOM) using AutoDock Vina .
- QSAR Modeling : Correlates substituent properties (e.g., Hammett σ values) with IC data to design optimized analogs .
Advanced Question: How should researchers resolve contradictions in reported biological activity data for acrylamide derivatives?
Methodological Answer:
Contradictions arise from variations in:
- Purity and Stereochemistry : Validate via HPLC and X-ray crystallography to exclude impurities or isomeric mixtures .
- Assay Conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times to ensure reproducibility .
- In Silico Cross-Validation : Compare computational predictions (e.g., PASS) with experimental data to identify outliers .
Advanced Question: What methodologies are recommended for assessing the toxicity profile of this compound?
Methodological Answer:
- In Vitro Assays :
- Ames Test : Evaluates mutagenicity using Salmonella typhimurium TA98/TA100 strains .
- MTT Assay : Measures cytotoxicity in human hepatocytes (IC thresholds <50 μM suggest safety) .
- In Vivo Studies :
- Biomarker Analysis : Quantify acrylamide adducts (e.g., Hb adducts) in blood to estimate exposure levels .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
